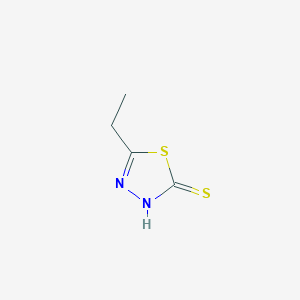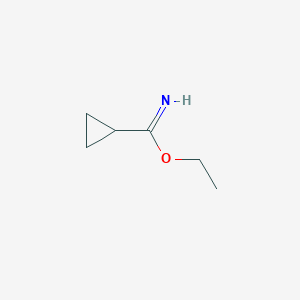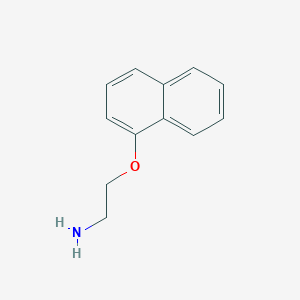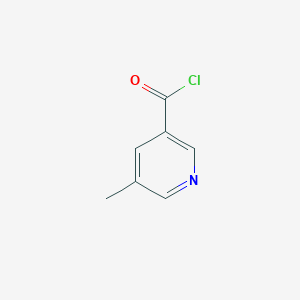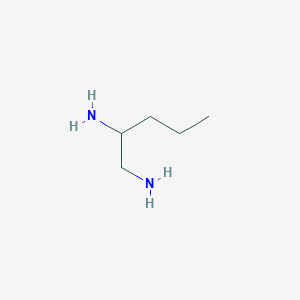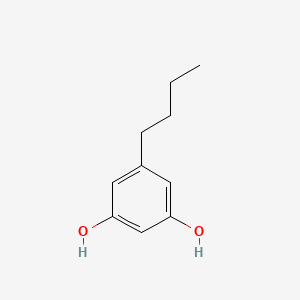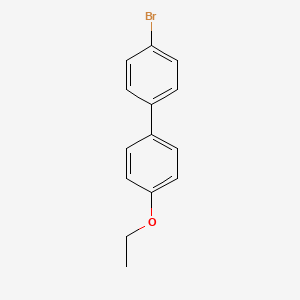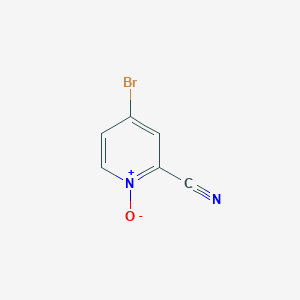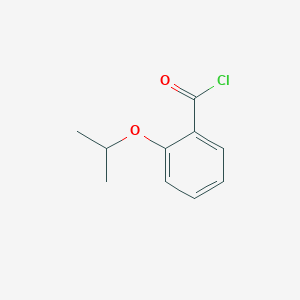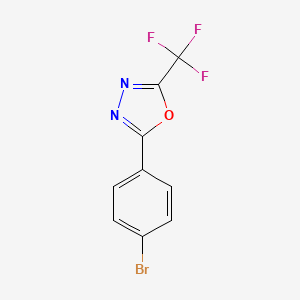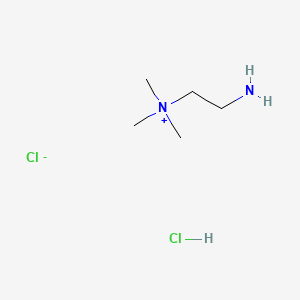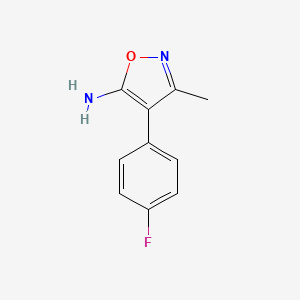
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine
Overview
Description
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a fluorophenyl group and a methyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds with a similar structure have been found to inhibit the metabolism of fungi cells .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on a related compound, 4-fluoromethylphenidate, suggests that it acts as a higher potency dopamine reuptake inhibitor , which could provide some insight into the potential pharmacokinetic properties of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of proinflammatory mediators . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a higher potency dopamine reuptake inhibitor, affecting dopamine signaling pathways . This modulation can lead to changes in cellular responses, including alterations in neurotransmitter levels and receptor activity. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, it binds to the dopamine transporter, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft . This inhibition can lead to enhanced dopaminergic signaling and subsequent changes in cellular activity. Additionally, this compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of the compound can produce therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . Higher doses may lead to toxic or adverse effects, including neurotoxicity and alterations in normal physiological functions. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes metabolic processes such as N-dealkylation and aromatic hydroxylation, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacodynamics. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroxylamine derivative and an oxidizing agent.
Substitution Reactions: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under basic conditions.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving isoxazole derivatives.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-methylisoxazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine: Substitution of fluorine with chlorine can alter the compound’s chemical properties and interactions.
3-Methylisoxazol-5-amine:
Uniqueness
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is unique due to the presence of both the fluorophenyl group and the isoxazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTCHTAPZWBENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586225 | |
| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-94-7 | |
| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


